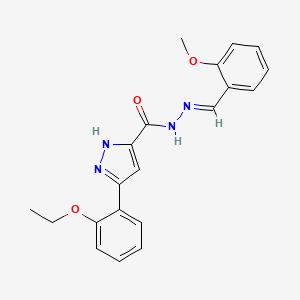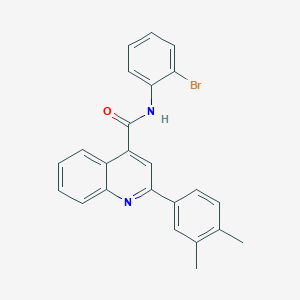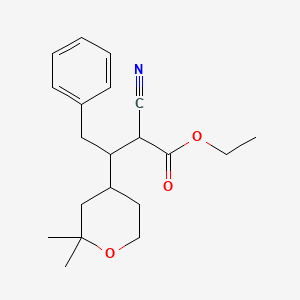![molecular formula C16H19N5O2 B11657984 N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide](/img/structure/B11657984.png)
N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methoxyaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques. The reaction conditions are carefully monitored and controlled to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE can be compared with other similar compounds, such as:
Steviol glycosides: These compounds are responsible for the sweet taste of Stevia leaves and have different applications in the food industry.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
The uniqueness of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-10-8-11(2)18-15(17-10)21-16(19-12(3)22)20-13-6-5-7-14(9-13)23-4/h5-9H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
QCOIMSKKBFAKLX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)OC)\NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657909.png)
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11657916.png)
![(2-chlorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11657926.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11657931.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657933.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657936.png)

![2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B11657939.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11657958.png)
![3-[(2E)-3-(2,3-dimethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11657961.png)

![N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11657983.png)

